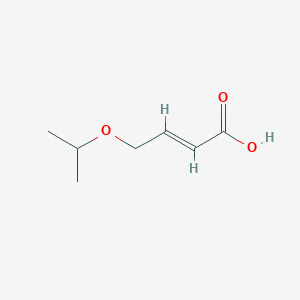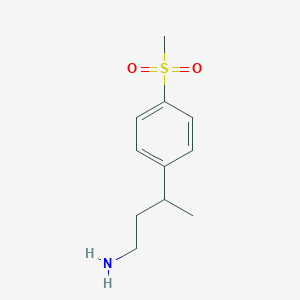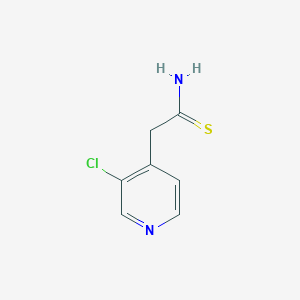
2-(3-Chloropyridin-4-yl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropyridin-4-yl)ethanethioamide is a chemical compound with the molecular formula C7H7ClN2S and a molecular weight of 186.66 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-(3-Chloropyridin-4-yl)ethanethioamide typically involves the reaction of 3-chloropyridine with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
2-(3-Chloropyridin-4-yl)ethanethioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(3-Chloropyridin-4-yl)ethanethioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropyridin-4-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
2-(3-Chloropyridin-4-yl)ethanethioamide can be compared with other similar compounds, such as:
2-(3-Chloropyridin-4-yl)ethanamine: This compound lacks the thioamide group and has different chemical reactivity and biological activity.
2-(3-Chloropyridin-4-yl)ethanol: This compound has a hydroxyl group instead of a thioamide group, leading to different chemical properties and applications.
2-(3-Chloropyridin-4-yl)ethanethioether:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C7H7ClN2S |
|---|---|
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
2-(3-chloropyridin-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H7ClN2S/c8-6-4-10-2-1-5(6)3-7(9)11/h1-2,4H,3H2,(H2,9,11) |
Clé InChI |
PEAPKSHMEXXGMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


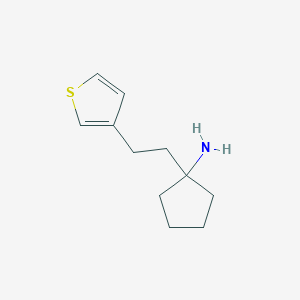
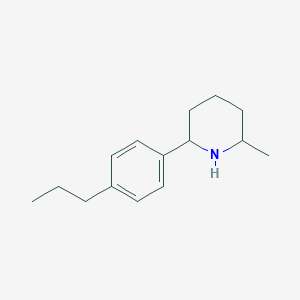
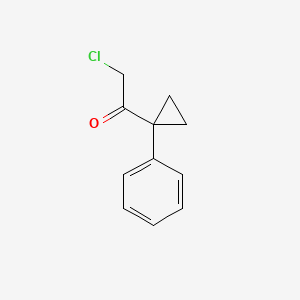

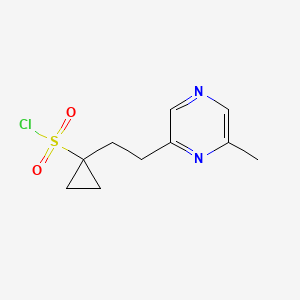
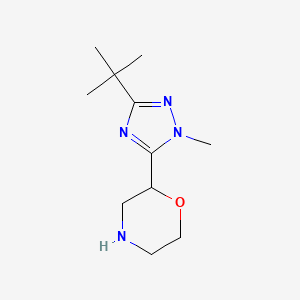
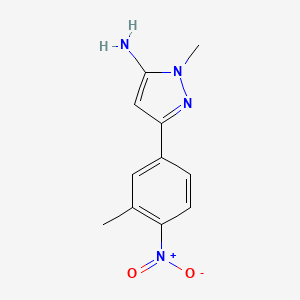

![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)

![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
